molecular formula C8H14ClN3O B2757443 (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 1604396-49-7

(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B2757443
CAS No.: 1604396-49-7
M. Wt: 203.67
InChI Key: VNKGWZCRQRWCCJ-FJXQXJEOSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial for the synthesis of biologically active piperidines .

Scientific Research Applications

Antimicrobial Activity

Research into derivatives of 1,2,4-oxadiazole, such as compounds containing the piperidine ring, has shown promising antimicrobial properties. For instance, the synthesis and evaluation of new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings have demonstrated strong antimicrobial activity. These studies included structure-activity relationship analyses to further understand the compounds' antimicrobial effects (Krolenko et al., 2016), (Krolenko et al., 2016).

Anticancer Activity

The exploration of 1,2,4-oxadiazole derivatives has also extended into anticancer research, with some compounds showing potential as anticancer agents. A study focusing on the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated them as promising anticancer agents. These compounds exhibited significant anticancer potential in initial screenings, suggesting the need for further in vivo studies to confirm their therapeutic usefulness (Rehman et al., 2018).

Synthesis and Characterization

The synthesis of 1,2,4-oxadiazole derivatives often involves complex chemical reactions and characterization techniques. For example, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involved multiple steps, including reactions with benzenesulfonyl chloride and ethyl isonipecotate, leading to compounds that exhibited moderate to strong antimicrobial activity (Khalid et al., 2016).

Mechanism of Action

While the mechanism of action can vary depending on the specific piperidine derivative, many of these compounds show a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives continue to be a focus of research due to their importance in the pharmaceutical industry . Future directions may include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on piperidine derivatives .

Properties

IUPAC Name

3-methyl-5-[(2S)-piperidin-2-yl]-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKGWZCRQRWCCJ-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)[C@@H]2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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